
Oxyphenisatin acetate
概要
説明
オキシフェニサチン酢酸は、歴史的に緩下剤として使用されてきた化学化合物です。これは、瀉下作用で知られているオキシフェニサチンの酢酸エステルです。 この化合物の分子式はC24H19NO5、分子量は401.41 g/molです 。 肝臓損傷の可能性など、安全性に関する懸念から、多くの国で緩下剤としての使用が中止されています .
準備方法
オキシフェニサチン酢酸は、オキシフェニサチンのアセチル化によって合成できます。 合成経路には、イサチンとフェノールの縮合によるオキシフェニサチンの生成、それに続くアセチル化によるオキシフェニサチン酢酸の生成が含まれます 。 反応条件としては、通常、ピリジンなどの触媒の存在下で、酢酸無水物をアセチル化剤として用います .
オキシフェニサチン酢酸の工業的製造方法は、その使用が中止されているため、十分に文書化されていません。 しかし、実験室での合成方法はその調製方法を理解するための基礎となります。
化学反応の分析
オキシフェニサチン酢酸は、以下を含むいくつかの種類の化学反応を起こします。
加水分解: オキシフェニサチン酢酸は、水の存在下で加水分解して、オキシフェニサチンと酢酸を生成します。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
置換: オキシフェニサチン酢酸は、求核置換反応を起こし、酢酸基が他の求核剤に置き換わります。
これらの反応に用いられる一般的な試薬には、加水分解のための水、酸化のための過マンガン酸カリウムなどの酸化剤、置換反応のためのアミンなどの求核剤などがあります .
科学的研究の応用
Historical Background and Pharmacological Use
Oxyphenisatin acetate was first introduced in the 1950s as a laxative. It was commonly used for preoperative preparation of the large intestine and colon, often combined with barium for radiographic examinations. Its mechanism as a stimulant laxative involves enhancing peristalsis in the intestines, leading to increased bowel movements. However, due to associated risks such as jaundice and liver damage with prolonged use, it was withdrawn from the market in many countries by the early 1970s .
Anticancer Properties
Recent studies have shifted focus towards this compound's anticancer properties. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells.
Clinical Studies and Case Reports
Several studies have documented this compound's efficacy in preclinical models:
- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited growth in multiple breast cancer cell lines, including MCF7 and MDA-MB-468. In vivo studies using xenograft models further confirmed its tumor-inhibiting properties .
- Triple-Negative Breast Cancer : A recent study highlighted its potential as a therapeutic agent against triple-negative breast cancer, showcasing its ability to enhance immune responses while causing significant cellular stress in cancer cells .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Application | Mechanism | Cell Lines Tested | Outcome |
---|---|---|---|
Laxative Use | Stimulation of intestinal peristalsis | Not applicable | Increased bowel movements; associated risks noted |
Anticancer Activity | Induction of autophagy and apoptosis | MCF7, T47D, HS578T, MDA-MB-468 | Significant growth inhibition observed |
Triple-Negative Breast Cancer | Induction of oncosis; enhancement of immune response | MDA-MB468, BT549 | Potent antiproliferative effects noted |
作用機序
オキシフェニサチン酢酸の作用機序は、体内でオキシフェニサチンに変換されることによります。 オキシフェニサチンは、TRPM4などのイオン交換膜タンパク質の活性を阻害することで、その効果を発揮します 。 この阻害は、細胞と核の膨張、ミトコンドリアの機能障害、ATP枯渇を特徴とするオンコシスにつながります 。 この化合物はまた、免疫応答と炎症応答を促進し、その抗がん作用に貢献します .
6. 類似化合物の比較
オキシフェニサチン酢酸は、以下を含むいくつかの他の化合物と密接に関連しています。
ビサコジル: オキシフェニサチン酢酸と構造的に類似しており、同様の瀉下作用を示す別の緩下剤.
ピコスルファートナトリウム: ビサコジルとオキシフェニサチン酢酸と構造的に関連した緩下剤.
フェノールフタレイン: オキシフェニサチン酢酸と化学的に関連した、緩下作用を持つ化合物.
オキシフェニサチン酢酸を際立たせているのは、最近の研究で実証されている、その潜在的な抗がん作用です 。 この独自の特性は、腫瘍学におけるさらなる研究の対象となる化合物として、それを注目すべきものとしています。
類似化合物との比較
Oxyphenisatin acetate is closely related to several other compounds, including:
Sodium picosulfate: A laxative that is structurally related to bisacodyl and this compound.
Phenolphthalein: A compound with laxative properties that is chemically related to this compound.
What sets this compound apart is its potential anticancer activity, which has been demonstrated in recent studies . This unique property makes it a compound of interest for further research in oncology.
生物活性
Oxyphenisatin acetate (OXY), also known as NSC 59687, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. Originally used as a laxative, recent studies have revealed its potential as an anticancer agent, showcasing various mechanisms through which it exerts its effects on different cancer cell lines.
1. Induction of Autophagy and Apoptosis:
this compound has been shown to trigger a multifaceted cell starvation response, leading to autophagy and apoptosis. In vitro studies have demonstrated that OXY inhibits the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468. This inhibition is associated with the selective inhibition of protein translation and the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .
2. Impact on Signaling Pathways:
The compound activates several key signaling pathways:
- eIF2α Pathway: Rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) kinases GCN2 and PERK is observed, which is crucial for the cellular response to stress.
- mTOR Pathway: There is reduced phosphorylation of mTOR substrates such as p70S6K and 4E-BP1, indicating a downregulation of protein synthesis under nutrient deprivation conditions .
- Reactive Oxygen Species (ROS) Generation: OXY treatment leads to increased ROS production, contributing to oxidative stress and subsequent cell death mechanisms .
Case Studies and Research Findings
Case Study 1: Breast Cancer Cell Lines
In a detailed study focusing on breast cancer cell lines, OXY was administered intraperitoneally in an MCF7 xenograft model. The results indicated significant tumor growth inhibition, correlating with the activation of autophagic processes and apoptosis via both intrinsic and extrinsic pathways. Notably, TNFα expression was induced alongside degradation of TNFR1, suggesting an autocrine mechanism contributing to cell death .
Case Study 2: Triple-Negative Breast Cancer (TNBC)
A separate investigation into OXY's effects on triple-negative breast cancer (TNBC) cell lines revealed distinct morphological changes indicative of oncosis—a form of non-apoptotic cell death characterized by cellular swelling and increased membrane permeability. The study highlighted that these changes occurred in a drug sensitivity-dependent manner, underscoring the compound's potential as a targeted therapy for resistant cancer types .
Comparative Biological Activity
The following table summarizes the biological activity of this compound across different studies:
Study Focus | Cell Lines | Mechanism | Outcome |
---|---|---|---|
Breast Cancer | MCF7, T47D | Autophagy, Apoptosis | Tumor growth inhibition |
Triple-Negative | Various TNBC lines | Oncosis | Morphological changes indicative of cell death |
General Activity | Various cancer types | AMPK/mTOR signaling, ROS generation | Antiproliferative effects observed |
特性
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUXYRXPHEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023411 | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-33-3 | |
Record name | Contax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenisatin Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenisatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenisatine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENISATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Oxyphenisatin acetate in inducing cell death in cancer cells?
A: Research suggests that this compound and its structural analog, bisacodyl (commonly known as Dulcolax), exert antiproliferative effects on triple-negative breast cancer (TNBC) cells by inducing oncosis. [] This form of cell death is characterized by cell swelling, membrane blebbing, and mitochondrial dysfunction, ultimately leading to ATP depletion. [] The proposed mechanism involves the poisoning of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel, which is responsible for monovalent cation transport. [] By blocking TRPM4, these compounds disrupt cellular ion homeostasis, triggering oncosis. [] Notably, TNBC cells lacking TRPM4 expression or those with TRPM4 knocked out display resistance to both this compound and bisacodyl, highlighting the crucial role of TRPM4 in their anticancer activity. [] Further studies indicate that this compound also triggers a cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis in breast cancer cell lines. []
Q2: Is there a connection between this compound and liver damage?
A: Several studies have reported cases of liver disease associated with prolonged ingestion of this compound. [2, 6-11] While the exact mechanism of this hepatotoxicity remains unclear, it has been suggested that the drug's excretion through bile might play a role. [] Interestingly, some researchers have raised concerns about the potential contribution of other ingredients commonly found in laxative mixtures containing this compound, such as dioctyl sodium sulfosuccinate. [, , ] Further research is needed to clarify the precise mechanism of this compound-induced liver damage and the potential role of co-administered excipients.
Q3: How does the structure of this compound relate to its activity?
A: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided research, some insights can be gleaned. For instance, bisacodyl, which shares structural similarities with this compound, exhibits a comparable mechanism of action by targeting TRPM4 and inducing oncosis in TNBC cells. [] This observation suggests that the shared structural features between these two compounds might be crucial for their interaction with TRPM4 and subsequent cytotoxic effects. Further investigations focusing on systematic modifications of the this compound scaffold are needed to establish a comprehensive SAR profile and guide the development of potentially safer and more effective analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。